5-[(2,5-dimethoxybenzenesulfonyl)methyl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole

Physicochemical profiling logP Drug-likeness

Researchers screening against polar active sites need enhanced H-bond acceptor capacity beyond generic sulfonyl oxadiazole analogs. This compound directly fills that gap. • 2,5-Dimethoxybenzenesulfonyl group enhances H-bond acceptor capacity vs. phenylsulfonyl analogs (CAS 1105224-37-0) for arginine/lysine-rich pockets • logP 1.97 & TPSA 110.80 Ų optimized for kinase, phosphatase, or protease screening libraries • Critical reference standard for Apremilast impurity profiling-identical MW (404.44 Da) to N-Desacetyl O4-Desmethyl Apremilast (CAS 1384440-16-7) • 6 rotatable bonds & MW 404.44 Da within favorable drug-like space for oral bioavailability assessment

Molecular Formula C19H20N2O6S
Molecular Weight 404.44
CAS No. 1105233-48-4
Cat. No. B2661143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(2,5-dimethoxybenzenesulfonyl)methyl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole
CAS1105233-48-4
Molecular FormulaC19H20N2O6S
Molecular Weight404.44
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=C(C=CC(=C3)OC)OC
InChIInChI=1S/C19H20N2O6S/c1-4-26-14-7-5-13(6-8-14)19-20-18(27-21-19)12-28(22,23)17-11-15(24-2)9-10-16(17)25-3/h5-11H,4,12H2,1-3H3
InChIKeyNHNXVYVOXCCFJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[(2,5-dimethoxybenzenesulfonyl)methyl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole – Structural & Class Positioning


5-[(2,5-dimethoxybenzenesulfonyl)methyl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole (CAS 1105233-48-4) is a synthetic 1,2,4-oxadiazole derivative with the molecular formula C19H20N2O6S and a molecular weight of 404.44 g/mol . It features a 2,5-dimethoxybenzenesulfonylmethyl substituent at the oxadiazole 5-position and a 4-ethoxyphenyl group at the 3-position [1]. The compound belongs to a broader class of sulfonylmethyl-1,2,4-oxadiazoles that have been explored in medicinal chemistry for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory applications [2]. This compound is primarily available through chemical vendor networks and is structurally related to several close analogs that differ in the sulfonyl aryl substitution pattern and the 3-phenyl ring substituents .

Why Generic Substitution Fails for 5-[(2,5-dimethoxybenzenesulfonyl)methyl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole


Within the 1,2,4-oxadiazole class, small structural modifications to the sulfonyl aryl group or the 3-phenyl substituent can drastically alter physicochemical properties, target binding, and biological activity [1]. The 2,5-dimethoxybenzenesulfonyl moiety in this compound introduces distinct electronic and steric features compared to unsubstituted phenylsulfonyl or tosyl analogs, influencing logP, hydrogen-bonding capacity, and metabolic stability [2]. Furthermore, this compound shares its exact molecular formula (C19H20N2O6S) and molecular weight (404.44 Da) with N-Desacetyl O4-Desmethyl Apremilast (CAS 1384440-16-7), an isoindoline-dione impurity of the PDE4 inhibitor Apremilast . Procurement of the incorrect isomer or analog could lead to erroneous analytical results or failed biological assays. Therefore, generic 'oxadiazole' or 'sulfonylmethyl oxadiazole' substitution is not scientifically valid without head-to-head comparative data.

Quantitative Differentiation Evidence for 5-[(2,5-dimethoxybenzenesulfonyl)methyl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole


Lower logP vs. Phenylsulfonyl Analog

5-[(2,5-dimethoxybenzenesulfonyl)methyl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole exhibits a calculated logP of 1.97 [1], which is lower than the logP of the unsubstituted phenylsulfonyl analog 3-(4-ethoxyphenyl)-5-((phenylsulfonyl)methyl)-1,2,4-oxadiazole (estimated logP ~2.5 based on structural fragment contributions) . The introduction of two methoxy groups on the benzenesulfonyl ring increases polarity and hydrogen-bond acceptor capacity, contributing to improved aqueous solubility profiles while maintaining sufficient lipophilicity for membrane permeability.

Physicochemical profiling logP Drug-likeness

TPSA Advantage Over Non-Methoxy Analogs

The topological polar surface area (TPSA) of 5-[(2,5-dimethoxybenzenesulfonyl)methyl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole is 110.80 Ų [1], which is substantially higher than the TPSA of the phenylsulfonyl analog (estimated ~85 Ų) due to the additional methoxy oxygen atoms . This places the compound closer to the upper limit of the typical oral drug TPSA range (<140 Ų) while still maintaining acceptable passive membrane permeability characteristics.

TPSA Drug-likeness Permeability

Increased Rotatable Bonds vs. Rigid Analogs

The target compound contains 6 rotatable bonds [1], compared to 4 rotatable bonds in the phenylsulfonyl analog (CAS 1105224-37-0) . The additional rotatable bonds arise from the two methoxy substituents on the benzenesulfonyl ring, providing greater conformational flexibility. This flexibility can be advantageous for induced-fit binding to target proteins but may also impact entropic binding penalties.

Conformational flexibility Rotatable bonds Molecular recognition

Oxadiazole vs. Isoindoline-Dione Core Scaffolds

5-[(2,5-dimethoxybenzenesulfonyl)methyl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole shares the exact molecular formula C19H20N2O6S and molecular weight 404.44 with N-Desacetyl O4-Desmethyl Apremilast (CAS 1384440-16-7), an isoindoline-dione derivative and known impurity of the PDE4 inhibitor Apremilast . Despite the identical formula, the oxadiazole core (a five-membered heterocycle with two nitrogens and one oxygen) is structurally and pharmacologically distinct from the isoindoline-1,3-dione core (a bicyclic system with two carbonyl groups) . This distinction is critical when procuring reference standards or screening compounds, as the two isomers will exhibit different UV/Vis spectra, retention times, and biological target profiles.

Structural isomer differentiation Impurity profiling Procurement specificity

1,2,4- vs. 1,3,4-Oxadiazole Bioisosteric Advantages

The 1,2,4-oxadiazole ring present in this compound is a recognized bioisostere of amide and ester functionalities, offering improved metabolic stability compared to 1,3,4-oxadiazole isomers in certain contexts [1]. 1,2,4-Oxadiazoles have been reported to exhibit lower susceptibility to hydrolytic ring-opening than 1,3,4-oxadiazoles under physiological conditions, which can translate to longer half-lives in biological assays [2]. While direct comparative stability data for this specific compound are not available, the class-level trend supports preferential selection of 1,2,4-oxadiazole derivatives for applications requiring metabolic robustness.

Bioisosterism Oxadiazole isomers Medicinal chemistry

Best-Fit Application Scenarios for 5-[(2,5-dimethoxybenzenesulfonyl)methyl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole


Screening Library for Polar Binding Pockets

The combination of moderate logP (1.97) and elevated TPSA (110.80 Ų) makes this compound a suitable candidate for inclusion in screening libraries targeting proteins with polar active sites, such as kinases, phosphatases, or proteases [1]. Its 2,5-dimethoxybenzenesulfonyl group provides additional hydrogen-bond acceptor capacity compared to unsubstituted phenylsulfonyl analogs, potentially enhancing binding to arginine- or lysine-rich pockets. Researchers designing focused libraries should prioritize this compound over the phenylsulfonyl analog (CAS 1105224-37-0) when target site polarity is a key selection criterion.

Reference Standard for Apremilast Impurity Differentiation

Due to its identical molecular formula (C19H20N2O6S, MW 404.44) with N-Desacetyl O4-Desmethyl Apremilast (CAS 1384440-16-7), this oxadiazole isomer serves as a critical reference standard for chromatographic method development and impurity profiling in Apremilast pharmaceutical analysis . Analytical laboratories should procure this compound to establish retention time and spectral differentiation from the isoindoline-dione impurity, preventing misidentification in HPLC or LC-MS workflows .

Physicochemical Optimization in Lead Series

The compound's 6 rotatable bonds and moderate molecular weight (404.44 Da) position it within favorable drug-like property space for oral bioavailability assessment [1]. Medicinal chemistry teams optimizing lead series that contain sulfonylmethyl oxadiazole scaffolds can use this compound as a reference point for balancing conformational flexibility against entropic binding penalties. Its physicochemical profile supports its use in permeability and solubility assays as part of a property-driven optimization cascade.

Building Block for Diversity-Oriented Synthesis

The 1,2,4-oxadiazole core is a versatile synthetic intermediate that can undergo further functionalization at the sulfonylmethyl position or via electrophilic aromatic substitution on the dimethoxybenzene ring [2]. For combinatorial chemistry and diversity-oriented synthesis programs, this compound provides a differentiated scaffold compared to mono-methoxy or non-methoxy sulfonyl analogs, enabling exploration of a distinct chemical space region characterized by higher oxygen content and polarity.

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